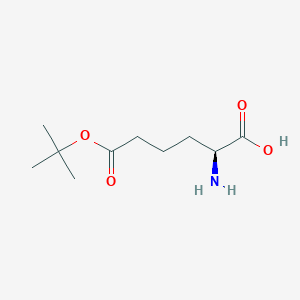

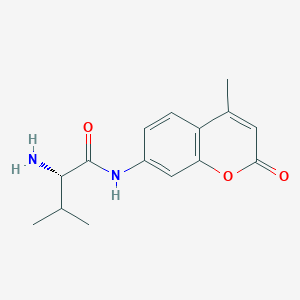

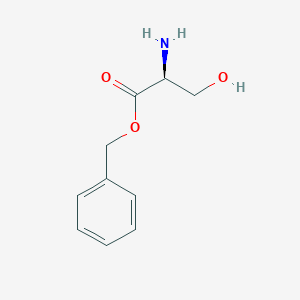

(S)-苄基2-氨基-3-羟基丙酸酯

描述

Synthesis Analysis

The synthesis of “(S)-Benzyl 2-amino-3-hydroxypropanoate” involves several steps. One method involves the use of O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in dichloromethane at 20℃ for 8 hours . Another method involves the use of hydrogen chloride in dichloromethane and water at 20℃ for 18 hours . Further methods involve the use of benzotriazol-1-ol, triethylamine, and dicyclohexyl-carbodiimide in tetrahydrofuran at 0 - 20℃ for 14 hours .Molecular Structure Analysis

The molecular structure of “(S)-Benzyl 2-amino-3-hydroxypropanoate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving “(S)-Benzyl 2-amino-3-hydroxypropanoate” are complex and can be influenced by various factors such as temperature, pressure, and the presence of other chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Benzyl 2-amino-3-hydroxypropanoate” include a boiling point of 394.8±32.0 °C at 760 mmHg, a vapor pressure of 0.0±2.1 mmHg at 25°C, and an enthalpy of vaporization of 74.6±6.0 kJ/mol . It also has a flash point of 192.6±25.1 °C, an index of refraction of 1.519, and a molar refractivity of 22.5±0.3 cm^3 .科学研究应用

合成和结构分析标题化合物(S)-苄基2-氨基-3-羟基丙酸酯已被用于合成(4SR)-4-苄基-4-羟基异噁唑啉-3-酮。这种合成涉及与氢氧化钾的反应,并导致化合物结晶,晶胞中有两个独立的分子。晶体结构显示了O—H⋯O和N—H⋯O相互作用,将分子连接成一维链(Gao & Sun, 2007)。

在肝素糖苷合成中的作用苄基2-[1-(苄氧基)甲酰胺基]-2-脱氧-α-D-葡萄糖吡喃糖苷的衍生物,包括具有不同保护基的变体,已被合成为二糖的起始物质。这个过程是肝素糖苷更广泛合成的一部分,表明该化合物在复杂生化合成中的实用性(Wyss & Kiss, 1975)。

在光学分辨过程中的应用该化合物已被用于(RS)-2-苄酰氨基-2-苄基-3-羟基丙酸的光学分辨,这是合成光学活性2-氨基-2-甲基-3-苯基丙酸的关键过程。这表明其在化合物的光学纯度中的重要性,这是各种制药和化学应用中的关键方面(Shiraiwa et al., 2002)。

在苯甲酸酯代谢研究中的作用该化合物已被用于苯甲酸酯代谢研究,特别是在类似soraphen A的化合物的生物合成中。这突显了其在理解和潜在操纵生物体内代谢途径中的作用(Hill et al., 2003)。

对映选择性合成该化合物已被用于对映选择性合成3-氨基丙酸衍生物,这些衍生物是芳香族氨基酸的β-类似物。这种应用强调了其在合成特定对映纯化合物中的实用性,对于研究和药物开发至关重要(Arvanitis et al., 1998)。

用于医学研究中的前药合成该化合物的衍生物4-羧基-α-[3-(羟胺)-3-氧代丙基]-苯丙酸已被用作神经病理性疼痛治疗的前药合成中的有效抑制剂,展示了其在治疗应用中的潜力(Rais et al., 2017)。

糖基转移酶研究该化合物已在糖基转移酶对苯甲酸酯的葡萄糖化反应中进行研究,为工业和战略重要性的生化转化提供了见解(Lim et al., 2002)。

安全和危害

属性

IUPAC Name |

benzyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357545 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 2-amino-3-hydroxypropanoate | |

CAS RN |

1738-72-3 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。